

(-)-Menthyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthyl chloride

Cat. No.: B097347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(-)-Menthyl chloride**, a versatile chiral reagent crucial in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a chiral auxiliary.

Chemical Identity and Properties

(-)-Menthyl chloride, a derivative of (-)-menthol, is a valuable chiral building block. Its stereogenic centers make it an effective chiral auxiliary in asymmetric synthesis.

Identifier	Value	Reference
IUPAC Name	(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane	[1][2]
CAS Number	16052-42-9	[2][3][4][5][6]
Molecular Formula	C ₁₀ H ₁₉ Cl	[2][3][4]
Molecular Weight	174.71 g/mol	[2][3][4]
Synonyms	(-)-3-Chloro-p-menthane, (1R)-(-)-Menthyl chloride	[3][7]

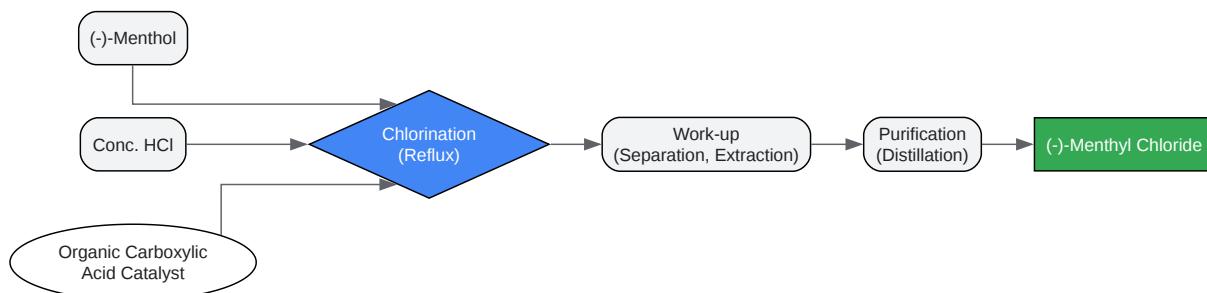
Physicochemical Data:

Property	Value	Reference
Appearance	Colorless or slightly yellow clear liquid	[3]
Density	0.936 g/mL at 25 °C	[4][5]
Boiling Point	101-101.5 °C at 21 mmHg	[4][5]
Melting Point	-20 to -16.5 °C	[4][5]
Optical Rotation	[α]20/D -52.4°, neat	[4][5]
Refractive Index	n20/D 1.4634	[4][5]

Synthesis of (-)-Menthyl Chloride

The most common synthesis of **(-)-Menthyl chloride** involves the chlorination of (-)-menthol. Several methods have been reported, with variations in reagents and catalysts.

Synthesis via Chlorination with Concentrated Hydrochloric Acid


A prevalent method for synthesizing **(-)-Menthyl chloride** is the reaction of (-)-menthol with concentrated hydrochloric acid, often using an organic carboxylic acid as a catalyst.[8]

Experimental Protocol:

- Reaction Setup: In a four-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorption device, add (-)-menthol, an organic carboxylic acid (e.g., acetic acid, propionic acid), and concentrated hydrochloric acid.[8]
- Chlorination: Heat the mixture while stirring to initiate the chlorination reaction. The reaction temperature is typically maintained to ensure a steady reflux.[8]
- Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into aqueous and organic layers. Separate the layers and extract the aqueous

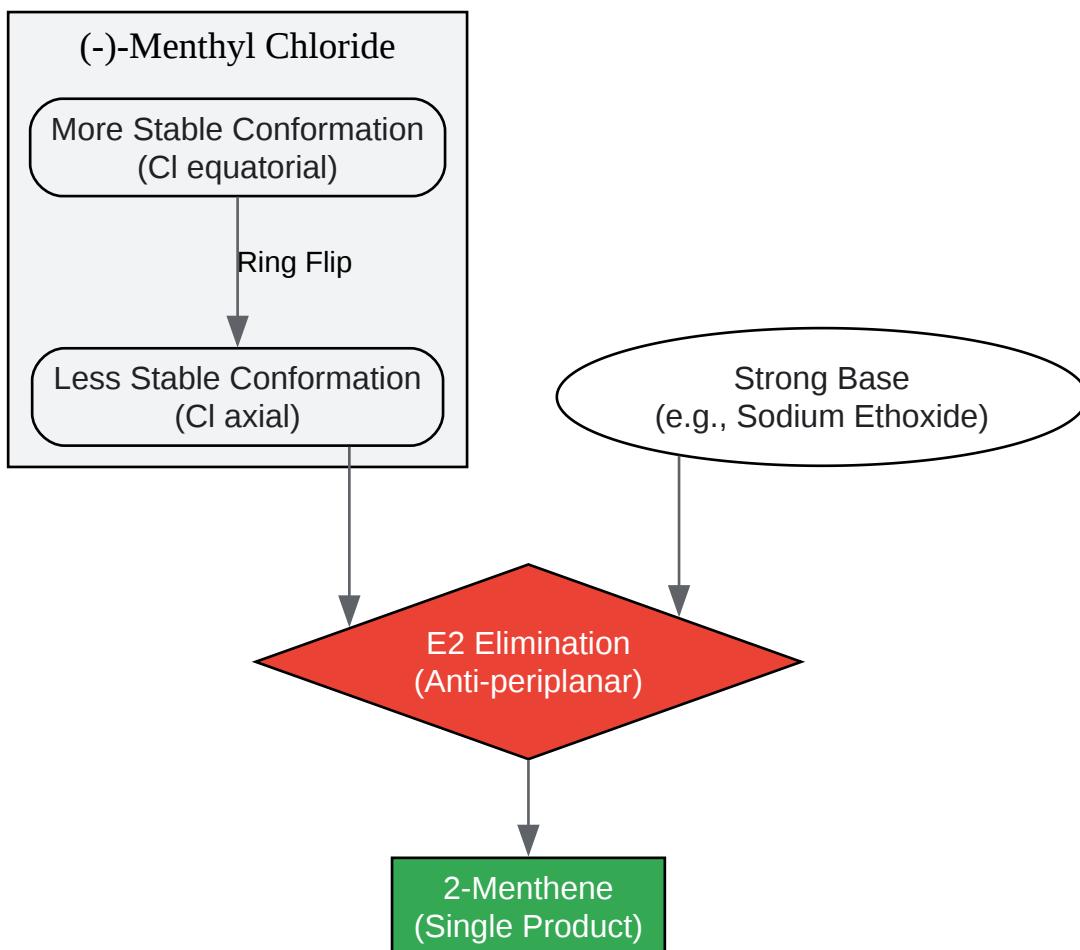
layer with a suitable organic solvent (e.g., dichloromethane).[8]

- Purification: Combine the organic layers and wash with a basic solution until neutral, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under normal pressure. The crude product is then purified by vacuum distillation to yield **(-)-Menthyl chloride**.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of **(-)-Menthyl Chloride** from **(-)-Menthol**.

Applications in Asymmetric Synthesis


(-)-Menthyl chloride serves as a crucial chiral auxiliary in various organic reactions, enabling the stereoselective synthesis of target molecules. The bulky methyl group effectively shields one face of the reacting molecule, directing the approach of reagents to the opposite face.

Role in E2 Elimination Reactions

The stereochemistry of **(-)-Menthyl chloride** significantly influences the outcome of E2 elimination reactions. For the E2 mechanism to proceed, a trans-diaxial arrangement of the leaving group (chloride) and the proton to be eliminated is required.[9]

In the most stable chair conformation of **(-)-Menthyl chloride**, the bulky isopropyl and methyl groups occupy equatorial positions, forcing the chlorine atom into an axial position. This

conformation, however, is not favorable for E2 elimination as there is no anti-periplanar hydrogen on an adjacent carbon. The ring must flip to a less stable conformation where the chlorine is axial to allow for the E2 reaction to occur, resulting in a slower reaction rate and the formation of a single alkene product (2-menthene).[7][9][10]

[Click to download full resolution via product page](#)

Caption: E2 Elimination Pathway of **(-)-Menthyl Chloride**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **(-)-Menthyl chloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are used to confirm the structure and purity of **(-)-Menthyl chloride**. The chemical shifts and coupling constants are characteristic of the menthyl framework.[1][5][6]

- Infrared (IR) Spectroscopy: The IR spectrum of **(-)-Menthyl chloride** displays characteristic absorption bands for C-H and C-Cl bonds.[1]

Conclusion

(-)-Menthyl chloride is an indispensable tool in modern organic synthesis, particularly in the realm of drug discovery and development where stereochemical control is paramount. Its well-defined stereochemistry, coupled with its accessibility from the chiral pool, makes it a valuable chiral auxiliary. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the synthesis of complex, enantiomerically pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. spectrabase.com [spectrabase.com]
- 6. (-)-MENTHYL CHLORIDE(16052-42-9) 1H NMR spectrum [chemicalbook.com]
- 7. (a) Menthyl chloride reacts with sodium ethoxide in ethyl alcohol to give.. [askfilo.com]
- 8. CN102964208A - Novel synthesis method of L-chloromenthol - Google Patents [patents.google.com]
- 9. askthenerd.com [askthenerd.com]
- 10. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [(-)-Menthyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097347#menthyl-chloride-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com